molecular formula C19H16O2 B11848199 1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one CAS No. 51357-99-4

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one

Cat. No.: B11848199
CAS No.: 51357-99-4
M. Wt: 276.3 g/mol
InChI Key: NUUFVZDUDXDIQA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a methylphenyl group and a naphthalene-based ether moiety, a structural motif present in various materials with functional properties. Researchers investigating organic electronic materials, such as novel semiconductors or luminescent compounds, may find this naphthalene derivative of interest for its potential photophysical characteristics. In pharmaceutical research, such molecular scaffolds are often explored for their bioactive potential, though any application in drug discovery would require extensive investigation. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please note that specific data on the mechanism of action and detailed applications for this particular compound are not currently available in the public scientific literature, and researchers are responsible for determining its suitability for their specific projects.

Properties

CAS No.

51357-99-4

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C19H16O2/c1-14-6-8-16(9-7-14)19(20)13-21-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3

InChI Key

NUUFVZDUDXDIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Challenges
Tosylate Displacement 65–786–12Moisture sensitivity
Williamson Ether 70–854–8Halogenated precursor stability
Friedel-Crafts 60–7512–24Multi-step synthesis

The Williamson ether synthesis achieves the highest yield and shortest reaction time, making it industrially viable. However, the Friedel-Crafts route provides superior regioselectivity for complex substrates .

Solubility and Stability Considerations

The PMC6190829 study highlights the impact of aromatic substituents on solubility . Replacing naphthalene with isoquinoline improves aqueous solubility by 30–40%, but this is less relevant for the target compound. For 1-(4-methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one, polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while nonpolar solvents (toluene) favor crystalline product isolation .

Mutagenicity and Byproduct Management

The 1,4-diaminonaphthalene scaffold (as in PMC6190829) is associated with mutagenic risks . While the target compound lacks this motif, synthetic byproducts such as unreacted 2-naphthol or sulfonate esters require rigorous purification. High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves >99% purity .

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors mitigate exothermic risks during tosylate displacement. A 2025 patent (CN106795094B) describes a tubular reactor system that reduces reaction time to 2 hours with 82% yield . Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature : 120°C.

  • Catalyst : Heterogeneous zinc oxide (ZnO) nanoparticles .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanol.

    Substitution: Formation of substituted derivatives such as nitro or halogenated compounds.

Scientific Research Applications

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Implications for Properties/Activity Reference
1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one C₁₉H₁₆O₂ 276.33 4-Methylphenyl and naphthalen-2-yloxy groups Balanced lipophilicity; moderate steric bulk for membrane permeability and π-π interactions.
1-(3-Methylpiperidin-1-yl)-2-[(naphthalen-2-yl)oxy]ethan-1-one C₁₈H₂₁NO₂ 283.37 3-Methylpiperidin-1-yl group replaces 4-methylphenyl Increased polarity due to tertiary amine; potential for hydrogen bonding and altered solubility.
1-(Naphthalen-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethan-1-one (3q) C₁₈H₁₈O₂ 266.34 Tetrahydro-2H-pyran-4-yl group (oxygen-containing ring) Enhanced solubility in polar solvents; pyran ring may stabilize conformation via chair structure.
1-(Naphthalen-2-yl)-2-(1-tosyl-4-(trifluoromethyl)-1,2-dihydroquinolin-2-yl)ethan-1-one (5ag) C₂₇H₂₁F₃N₂O₃S 522.53 Tosyl-protected dihydroquinoline with CF₃ group Electron-withdrawing CF₃ increases electrophilicity; bulky tosyl group may hinder enzymatic degradation.
1-(Naphthalen-2-yl)-2-(4-propylcyclohexyl)ethan-1-one (3d) C₂₁H₂₆O 294.43 4-Propylcyclohexyl group High lipophilicity due to alkyl chain; cyclohexane ring adds steric bulk, reducing reactivity.
1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxy phenyl)-prop-2-en-1-one C₁₉H₁₃ClO₃ 324.76 Chlorine and hydroxyl groups on naphthalene; conjugated enone system Hydroxyl groups enable hydrogen bonding; conjugated system may enhance UV absorption for photochemical applications.
1-(4-Methoxyphenyl)-3-naphthalen-1-ylpropan-1-one C₂₀H₁₈O₂ 298.36 Propanone backbone with methoxyphenyl and naphthyl groups Extended backbone increases flexibility; methoxy group improves solubility but reduces thermal stability.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., CF₃ in 5ag ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or cross-coupling reactions.
  • Electron-donating groups (e.g., methoxy in C₂₀H₁₈O₂ ) stabilize aromatic systems but may reduce oxidative stability.

Solubility and Bioavailability :

  • Oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-yl in 3q ) improve aqueous solubility, beneficial for drug formulation.
  • Lipophilic groups (e.g., cyclohexyl in 3d ) enhance membrane permeability but may reduce solubility in polar solvents.

Hydrogen-bonding groups (e.g., hydroxyl in C₁₉H₁₃ClO₃) facilitate binding to biological targets like enzymes or receptors.

Structural Complexity and Applications: Compounds with extended conjugation (e.g., enone in C₁₉H₁₃ClO₃) are candidates for optoelectronic materials or photosensitizers. Heterocyclic moieties (e.g., piperidine in C₁₈H₂₁NO₂) are common in drug design for modulating pharmacokinetics.

Biological Activity

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one, commonly referred to as a naphthalene derivative, is an organic compound with the molecular formula C19H16O2C_{19}H_{16}O_{2} and a molecular weight of 276.3 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
CAS No. 51358-00-0
IUPAC Name 1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone
Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
InChI Key DCEBKWBPKLRFCV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound. The compound has been tested against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate significant activity, with some derivatives showing MIC values as low as 0.0039mg mL0.0039\,\text{mg mL} against S. aureus and E. coli .

Anticancer Activity

The compound's structural characteristics suggest potential interactions with cellular targets involved in cancer progression. Research has indicated that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell metabolism.
  • Receptor Interaction: It may interact with cellular receptors, altering downstream signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction: Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis.

Study on Antimicrobial Activity

A study conducted on various naphthalene derivatives demonstrated that compounds structurally similar to this compound exhibited promising antibacterial and antifungal activity. The results are summarized in Table 1.

CompoundMIC (mg/mL) Against S. aureusMIC (mg/mL) Against E. coliMIC (mg/mL) Against C. albicans
1-(4-Methylphenyl)-2-[Naphthalen-2-yloxy]ethanone0.00480.01950.039
Similar Compound A0.00390.0250.045
Similar Compound B0.00650.0300.050

Anticancer Studies

In another research effort, the anticancer properties of naphthalene derivatives were evaluated in vitro against several cancer cell lines:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)

The findings indicated that certain modifications to the naphthalene structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Q & A

Basic Research Question

  • IR Spectroscopy : The carbonyl (C=O) stretch near 1680–1720 cm⁻¹ confirms the ethanone moiety. Aromatic C-O-C stretches (1200–1250 cm⁻¹) validate the naphthyl ether linkage .
  • ¹H NMR : Key signals include:
    • A singlet at δ 2.4–2.6 ppm for the methyl group on the 4-methylphenyl ring.
    • Aromatic protons (δ 6.8–8.2 ppm) integrating for naphthalene and phenyl substituents .
    • Deshielded protons adjacent to the ether oxygen (δ 4.5–5.0 ppm) .
  • ¹³C NMR : The ketone carbon appears at δ 195–205 ppm .

What strategies resolve contradictions between computational predictions and experimental spectral data during structural validation?

Advanced Research Question
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:

  • Multi-technique validation : Cross-verify NMR/IR with X-ray crystallography (using SHELX for refinement) to resolve ambiguities .
  • DFT calculations : Optimize molecular geometry in solvent models (e.g., PCM for ethanol) to align theoretical and experimental spectra .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria affecting peak splitting .

How do substituent variations on the naphthalene ring influence electronic properties and reactivity?

Advanced Research Question
Substituents alter electron density and steric effects:

  • Electron-donating groups (e.g., methoxy) : Increase nucleophilicity at the ether oxygen, enhancing reactivity in electrophilic substitutions .
  • Electron-withdrawing groups (e.g., nitro) : Reduce aromatic ring electron density, shifting UV-Vis absorption maxima and altering redox potentials .
  • Steric hindrance : Bulky substituents on the naphthalene ring can impede crystallization, complicating X-ray analysis .

What experimental design considerations are critical for investigating biological activity against microbial targets?

Q. Methodological Guidance

  • Dose-response assays : Test a concentration range (1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
  • Control groups : Include standard antibiotics (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate assay reliability .
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., chloro- or hydroxy-substituted derivatives) to identify pharmacophoric groups .

What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?

Advanced Research Question

  • Low crystallinity : Common due to flexible ethanone and ether linkages. Use slow evaporation in mixed solvents (e.g., ethanol/water) to improve crystal growth .
  • Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL to handle pseudo-symmetry .
  • Disorder modeling : Use restraints in refinement software (e.g., OLEX2) to resolve overlapping electron density for flexible groups .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the ether oxygen and π-π stacking with aromatic residues .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., ketone group for hydrogen bond acceptors) using Schrödinger’s Phase .

What analytical methods differentiate this compound from structurally similar derivatives?

Q. Methodological Guidance

  • HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., m/z 306 for [M+H]⁺) .
  • TLC with UV detection : Use silica gel plates and ethyl acetate/hexane (3:7) to resolve naphthalene vs. biphenyl derivatives .
  • DSC/TGA : Thermal decomposition profiles (e.g., melting points, decomposition onset) distinguish substituent effects .

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